Hydrogen Borrowing Annulation: Ph* Ketone Delivers 6.7-Fold Higher Yield Than Mono-Ortho-Substituted Analog and Superior Diastereoselectivity Over Di-Ortho-Substituted Analog
In iridium(III)-catalyzed hydrogen borrowing annulation with 1,5-pentanediol under optimized conditions (4 M in PhMe, 1.1 equiv diol, 3 equiv KOH, 105 °C, 24 h), pentamethylacetophenone (Ph*COMe) gave the annulated cyclopentane product in 80% isolated yield with >95:5 d.r. [1]. Under identical conditions, 2,6-dimethylacetophenone produced the corresponding product in 77% yield but with reduced diastereoselectivity (89:11 d.r.), while o-methylacetophenone (single ortho-substituent) gave only 12% yield of the desired annulation product alongside 18% yield of 1-(o-tolyl)ethan-1-ol arising from undesired ketone reduction by the iridium hydride intermediate [1]. This establishes that two ortho-methyl groups are necessary to suppress catalyst-mediated ketone reduction, and that the full pentamethylphenyl substitution pattern provides superior stereochemical control.
| Evidence Dimension | Annulation product yield and diastereomeric ratio in Ir-catalyzed hydrogen borrowing with 1,5-pentanediol |
|---|---|
| Target Compound Data | Pentamethylacetophenone (Ph* methyl ketone surrogate): 80% yield, >95:5 d.r. |
| Comparator Or Baseline | 2,6-Dimethylacetophenone: 77% yield, 89:11 d.r.; o-Methylacetophenone: 12% yield (annulation) + 18% yield (reduced alcohol byproduct) |
| Quantified Difference | 6.7-fold yield improvement over o-methyl analog; 6:1 d.r. advantage (>95:5 vs. 89:11) over 2,6-dimethyl analog |
| Conditions | [Cp*IrCl₂]₂ (2.5 mol%), KOH (3 equiv), PhMe (4 M), 105 °C, 24 h, 1.1 equiv 1,5-pentanediol |
Why This Matters
For procurement decisions in synthetic methodology development, the pentamethylphenyl group is not merely a steric bulk modifier but a mechanistic necessity that dictates whether a catalytic transformation succeeds (80% yield) or fails (12% yield), making Ph*-substituted substrates the only viable choice for HB alkylation applications requiring high chemoselectivity and diastereoselectivity.
- [1] Armstrong, R.J.; Akhtar, W.M.; Frost, J.R.; Christensen, K.E.; Stevenson, N.G.; Donohoe, T.J. Stereoselective synthesis of alicyclic ketones: A hydrogen borrowing approach. Tetrahedron 2019, 75, 130680. View Source
